molecular formula C12H8I2S B3056753 Bis(p-iodophenyl) sulfide CAS No. 73927-07-8

Bis(p-iodophenyl) sulfide

Cat. No.: B3056753
CAS No.: 73927-07-8
M. Wt: 438.07 g/mol
InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(p-iodophenyl) sulfide is an organosulfur compound with the molecular formula C12H8I2S It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-iodophenyl) sulfide typically involves the reaction of diphenyl sulfide with iodine in the presence of a suitable catalyst. One common method is the iodination of diphenyl sulfide using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or sulfuric acid (H2SO4). The reaction is usually carried out under reflux conditions to ensure complete iodination of the phenyl rings .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(p-iodophenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, reflux conditions.

    Reduction: LiAlH4, NaBH4, room temperature or slightly elevated temperatures.

    Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophenols, thiols.

    Substitution: Azides, nitriles.

Scientific Research Applications

Bis(p-iodophenyl) sulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(p-iodophenyl) sulfide involves its interaction with molecular targets through its iodine atoms and sulfur linkage. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

    Bis(p-bromophenyl) sulfide: Similar structure but with bromine atoms instead of iodine.

    Bis(p-chlorophenyl) sulfide: Contains chlorine atoms instead of iodine.

    Bis(p-fluorophenyl) sulfide: Features fluorine atoms in place of iodine.

Uniqueness: Bis(p-iodophenyl) sulfide is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVVOUSAQUQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224535
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-07-8
Record name Sulfide, bis(p-iodophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(p-iodophenyl) sulfide
Reactant of Route 2
Reactant of Route 2
Bis(p-iodophenyl) sulfide
Reactant of Route 3
Reactant of Route 3
Bis(p-iodophenyl) sulfide
Reactant of Route 4
Reactant of Route 4
Bis(p-iodophenyl) sulfide
Reactant of Route 5
Bis(p-iodophenyl) sulfide
Reactant of Route 6
Reactant of Route 6
Bis(p-iodophenyl) sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.